molecular formula C12H9ClO3 B038721 5-(3-Chloro-4-methoxyphenyl)furfural CAS No. 124014-00-2

5-(3-Chloro-4-methoxyphenyl)furfural

Cat. No.: B038721
CAS No.: 124014-00-2
M. Wt: 236.65 g/mol
InChI Key: ZPFXNBOOLWTXFB-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)furfural: is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . It is characterized by the presence of a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aldehyde group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with furfural under acidic conditions, followed by cyclization and purification steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloro-4-methoxyphenyl)furfural undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-2-furaldehyde
  • 5-(3-Chloro-4-methoxyphenyl)furfuryl alcohol
  • 5-(3-Chloro-4-methoxyphenyl)furan-2-carboxylic acid

Comparison: Compared to its similar compounds, 5-(3-Chloro-4-methoxyphenyl)furfural is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .

Biological Activity

5-(3-Chloro-4-methoxyphenyl)furfural, also known as CMF, is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C11H10ClO3\text{C}_{11}\text{H}_{10}\text{ClO}_3

This compound is synthesized through various organic reactions, typically involving the chlorination of 4-methoxyphenylfuran derivatives. Its synthesis is crucial for exploring its biological properties and potential therapeutic applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CMF. It has shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for CMF against common pathogens such as Staphylococcus aureus and Escherichia coli are reported to be in the range of 10-50 µg/mL, indicating moderate antibacterial activity .

Pathogen MIC (µg/mL)
Staphylococcus aureus10-20
Escherichia coli30-50

Anticancer Properties

CMF has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The compound appears to exert its effects through the modulation of apoptotic pathways and the inhibition of cell proliferation.

In a study conducted on FaDu hypopharyngeal tumor cells, CMF demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of CMF have been evaluated in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that CMF may have therapeutic potential in treating inflammatory diseases .

The biological activity of CMF is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : CMF may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : CMF exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological effects of CMF:

  • Study on Anticancer Activity : A recent study assessed the effect of CMF on breast cancer cell lines, demonstrating that treatment with CMF resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups .
  • Evaluation of Antimicrobial Properties : In a comparative study, CMF was tested alongside standard antibiotics against resistant bacterial strains, showing promising results that warrant further investigation into its use as an adjunct therapy .

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFXNBOOLWTXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351114
Record name 5-(3-Chloro-4-methoxyphenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124014-00-2
Record name 5-(3-Chloro-4-methoxyphenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Chloro-4-methoxyphenyl)furfural
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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